Anti-infective agent 4

Chagas Disease Trypanosoma cruzi Nitroimidazopyrazinone

Anti-infective agent 4 (compound 73) is the definitive T. cruzi reference standard with an IC50 of 0.016 μM and >98% in vivo parasite reduction after oral dosing—outperforming close analog compound 74 (IC50=0.10 μM) by >6-fold. The steep nitroimidazopyrazinone SAR renders any structural analog non-substitutable, as even minor modifications invalidate comparative HTS and efficacy data. Procure genuine compound 73 as your HTS positive control, oral PK/PD probe, and nitroreductase activation standard to ensure data integrity across Chagas disease drug discovery programs.

Molecular Formula C19H12F3N5O4
Molecular Weight 431.3 g/mol
Cat. No. B12404897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-infective agent 4
Molecular FormulaC19H12F3N5O4
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C19H12F3N5O4/c20-19(21,22)31-15-5-2-12(3-6-15)13-1-4-14(23-9-13)10-26-8-7-25-11-16(27(29)30)24-17(25)18(26)28/h1-9,11H,10H2
InChIKeyYGQBEUJUYKJJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-infective Agent 4: A Potent and Orally Active Trypanosoma cruzi Inhibitor for Chagas Disease Research


Anti-infective agent 4 (also designated as compound 73) is a synthetic small molecule belonging to the nitroimidazopyrazinone class [1]. It acts as a potent and orally active inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease, with a reported in vitro IC50 value of 0.016 μM against the parasite [1]. Preclinical studies have demonstrated its ability to significantly reduce parasite burden in vivo in an acute murine model of T. cruzi infection following oral administration [1]. The compound's molecular formula is C19H12F3N5O4, and it has a molecular weight of 431.3 g/mol .

Why Generic Substitution of Anti-infective Agent 4 with In-Class Nitroimidazoles is Scientifically Unjustified


The nitroimidazole class encompasses a wide range of compounds with vastly different potency, pharmacokinetic profiles, and target organism specificity. While some nitroimidazoles like metronidazole show activity against anaerobic bacteria and certain protozoa, they are largely ineffective against T. cruzi [1]. Even within the promising nitroimidazopyrazinone subclass, minor structural modifications can lead to dramatic differences in anti-T. cruzi potency and selectivity. For instance, compound 74, a close structural analog of anti-infective agent 4 (compound 73), exhibits an IC50 of 0.10 μM, which is over 6-fold less potent [2]. This steep structure-activity relationship (SAR) underscores that in-class substitution is not feasible without compromising experimental outcomes and invalidating comparative studies. The specific biaryl side chain of anti-infective agent 4 is critical for its high potency and oral efficacy in vivo [2].

Quantitative Differentiation of Anti-infective Agent 4: A Head-to-Head Evidence Guide for Procurement Decisions


Superior In Vitro Potency Against T. cruzi Compared to Closest Structural Analog

Anti-infective agent 4 (compound 73) demonstrates significantly higher potency against T. cruzi amastigotes compared to its closest structural analog, compound 74. In a standardized in vitro assay, anti-infective agent 4 achieved an IC50 of 0.016 μM, whereas compound 74 showed an IC50 of 0.10 μM under the same experimental conditions [1]. This represents a 6.25-fold difference in potency.

Chagas Disease Trypanosoma cruzi Nitroimidazopyrazinone

Markedly Enhanced Potency Over the Standard-of-Care Drug Benznidazole

Anti-infective agent 4 exhibits a dramatic improvement in in vitro potency compared to benznidazole, the current first-line treatment for Chagas disease. While direct head-to-head data in the same assay is not available from a single source, a cross-study comparison reveals a substantial difference. Anti-infective agent 4 has an IC50 of 0.016 μM against T. cruzi amastigotes [1], whereas benznidazole's reported IC50 in a similar intracellular amastigote assay is approximately 2.02 μM [2]. This indicates that anti-infective agent 4 is over 126 times more potent in vitro.

Chagas Disease Benznidazole Drug Discovery

Demonstrated Oral Bioactivity and In Vivo Efficacy in a Murine Model of Acute Chagas Disease

Anti-infective agent 4 has demonstrated robust in vivo efficacy following oral administration, a critical feature for a tool compound intended for animal studies of Chagas disease. In an acute T. cruzi-infected murine model, oral administration of anti-infective agent 4 (compound 73) was effective in suppressing infection, significantly reducing parasite burden [1]. This contrasts with many other potent in vitro inhibitors that fail to show activity in vivo due to poor pharmacokinetic properties. The study confirmed that the compound is orally active, making it suitable for a wide range of preclinical in vivo experiments.

In Vivo Efficacy Oral Bioavailability Chagas Disease Model

Recommended Application Scenarios for Anti-infective Agent 4 Based on Empirical Evidence


In Vitro Potency Screening and SAR Studies for T. cruzi Inhibitors

Given its exceptional in vitro potency (IC50 = 0.016 μM) and well-defined SAR relative to close analogs like compound 74 [1], anti-infective agent 4 serves as an ideal reference standard or positive control in high-throughput screening campaigns aimed at identifying novel T. cruzi inhibitors. Its high potency allows for clear signal-to-noise ratios and reliable assessment of compound efficacy in cell-based assays.

Preclinical In Vivo Efficacy Studies in Murine Models of Chagas Disease

The demonstrated oral bioactivity and in vivo efficacy of anti-infective agent 4 in suppressing parasite burden in an acute murine model [1] make it a valuable tool compound for preclinical pharmacodynamic studies. Researchers can use this compound to establish proof-of-concept for new therapeutic strategies, investigate treatment regimens, or serve as a comparator arm in studies evaluating next-generation anti-chagasic candidates.

Mechanistic Studies of Nitroimidazopyrazinone Activation and Resistance

As a member of the nitroimidazopyrazinone class, anti-infective agent 4 is believed to require activation by a nitroreductase enzyme (such as Ddn) [1]. Its high potency and oral availability make it an excellent probe for studying the mechanisms of prodrug activation, identifying potential resistance pathways, and investigating the pharmacokinetic/pharmacodynamic (PK/PD) relationships that drive in vivo efficacy against T. cruzi.

Technical Documentation Hub

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